3-(Isobutylsulfonyl)azetidine

Descripción

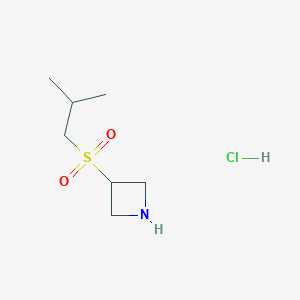

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Azetidine Sulfonyl Chemistry

Reaction Pathways of Sulfonyl Groups on Azetidine (B1206935) Ring

The sulfonyl group imparts unique reactivity to the azetidine ring, influencing its stability and susceptibility to various transformations. The following sections explore the mechanistic pathways of oxidation, reduction, and nucleophilic substitution reactions involving sulfonyl azetidines.

While the sulfonyl group in 3-(isobutylsulfonyl)azetidine already exists in a high oxidation state (sulfur(VI)), further oxidation is not typical under standard conditions. However, considering the broader context of sulfur chemistry, the synthesis of such a compound would involve an oxidation step from a lower oxidation state of sulfur. For instance, the synthesis of a sulfonyl chloride, a precursor to many sulfonylated compounds, can be achieved through the oxidation of dialkyl sulfides. This process involves the formation of cationic chlorinated sulfur species that are subsequently hydrolyzed. acsgcipr.org

In a biological context, sulfonyl fluorides, which are structurally related to sulfonyl azetidines, have been shown to act as oxidizing agents. For example, perfluoroalkane sulfonyl fluorides can oxidize cysteine-containing peptides, wherein the sulfonyl fluoride (B91410) is reduced to a sulfinic acid. nih.govresearchgate.net This suggests that under specific biological or chemical conditions, the sulfur atom in a sulfonyl group could potentially participate in redox reactions, although direct evidence for the oxidation of a pre-existing sulfonyl group on an azetidine ring is scarce.

The general mechanism for the reduction of a sulfonyl group involves the transfer of hydride ions or the addition of hydrogen across the sulfur-oxygen bonds. Given the stability of the sulfonyl group, these reactions typically require potent reducing agents and may not always be selective, potentially affecting other functional groups within the molecule.

Nucleophilic substitution at the sulfur atom of a sulfonyl group is a fundamental reaction in organic chemistry. In the context of this compound, a nucleophile would attack the electrophilic sulfur center, leading to the displacement of one of the substituents. However, the isobutyl group and the azetidine ring are not typical leaving groups in such reactions.

More relevant to the chemistry of sulfonyl azetidines is the reactivity of related compounds like azetidine sulfonyl fluorides. These compounds can undergo a defluorosulfonylation reaction pathway, where the sulfonyl fluoride group is activated under mild thermal conditions to generate a reactive intermediate that can couple with a broad range of nucleophiles. nih.gov This indicates that the sulfonyl group can be a site for nucleophilic attack, leading to the formation of new bonds.

Furthermore, azetidinyl oxadiazoles (B1248032) have been identified as cysteine-targeting electrophiles. In this case, the nucleophilic cysteine attacks the azetidine ring, leading to its opening in an SN2-like mechanism. nih.gov While this is not a direct substitution at the sulfonyl center, it highlights how the electronic properties of a substituent (in this case, one containing a sulfonyl-like group) can influence the reactivity of the azetidine ring towards nucleophiles.

| Reaction Type | Reagents/Conditions | Mechanistic Features |

| Oxidation of Sulfide to Sulfonyl Chloride | Cl2, H2O | Formation and hydrolysis of cationic chlorinated sulfur species. acsgcipr.org |

| Reduction of Sulfonyl Chloride to Thiol | LiAlH4 or Zn or Pd/H2 | Hydride transfer or catalytic hydrogenation. taylorfrancis.com |

| Defluorosulfonylation of Azetidine Sulfonyl Fluorides | Heat, Nucleophiles | Generation of a reactive intermediate for coupling. nih.gov |

| Azetidine Ring Opening by Nucleophiles | Cysteine | SN2-like attack on the azetidine ring. nih.gov |

Mechanistic Aspects of Azetidine Ring-Forming Reactions

The synthesis of the azetidine ring is a critical aspect of the chemistry of compounds like this compound. Various synthetic strategies have been developed, each with its own distinct mechanistic pathway.

Gold-catalyzed cyclization reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds. While not specifically documented for the synthesis of this compound, the formation of α-oxo gold carbenes is a key mechanistic feature in many gold-catalyzed reactions that could be adapted for azetidine synthesis. nih.govresearchgate.netresearchgate.net

These highly reactive intermediates are typically generated from the reaction of gold-activated alkynes with N-O bond oxidants. The α-oxo gold carbene can then undergo various transformations, including cyclization reactions. For the synthesis of an azetidine ring, a plausible mechanistic pathway would involve the intramolecular trapping of the gold carbene by a tethered nitrogen nucleophile. This would lead to the formation of the four-membered ring. The specific regioselectivity and stereoselectivity of such a reaction would be influenced by the nature of the gold catalyst and the substrate.

Proposed Mechanistic Steps:

Activation of an alkyne by a gold(I) catalyst.

Attack of an N-oxide oxidant to form an α-oxo gold carbene intermediate.

Intramolecular nucleophilic attack by a tethered amine onto the carbene carbon.

Ring closure to form the azetidine ring and regeneration of the gold catalyst.

The Aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. rsc.orgresearchgate.net This reaction provides a direct and efficient route to functionalized azetidines.

The mechanism of the Aza-Paterno-Büchi reaction typically proceeds through the excitation of the imine to its triplet state upon irradiation with UV or visible light, often in the presence of a photosensitizer. rsc.orgnih.gov The excited triplet imine then reacts with the alkene in a stepwise manner, forming a 1,4-biradical intermediate. Subsequent intersystem crossing to a singlet biradical followed by ring closure yields the azetidine product. nih.gov The regiochemistry and stereochemistry of the resulting azetidine are determined by the stability of the intermediate biradical and the stereochemical information retained during the ring closure step.

| Reaction | Key Intermediate | Mechanism |

| Gold-Catalyzed Cyclization | α-Oxogold Carbene | Intramolecular trapping of the carbene by a nitrogen nucleophile. nih.govresearchgate.netresearchgate.net |

| Aza-Paterno-Büchi Reaction | Triplet Biradical | Stepwise cycloaddition of an excited imine and an alkene. rsc.orgresearchgate.netnih.gov |

Intramolecular Cyclization in Metal-Catalyzed Aminations

The construction of the azetidine ring can be efficiently achieved through metal-catalyzed intramolecular amination of C-H bonds. acs.orgnih.gov Palladium-catalyzed reactions, in particular, have been developed for the synthesis of azetidines from substrates containing a picolinamide (B142947) (PA) protected amine. nih.gov This process involves the intramolecular amination of unactivated C(sp³)–H bonds at the γ-position relative to the nitrogen atom. acs.org

The mechanism is believed to proceed through the formation of a palladium(IV) intermediate. rsc.org This high-valent species facilitates the challenging C-N bond formation by reductive elimination, leading to the cyclized azetidine product. rsc.org These methods are noted for their efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents under convenient conditions. nih.gov Similarly, electrocatalytic methods using cobalt have been employed for the intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.org This approach generates key carbocationic intermediates that undergo direct intramolecular C–N bond formation. acs.org

Strain-Release Dynamics in Multicomponent Reactions (e.g., Brook Rearrangement)

The significant ring strain of certain azetidine precursors, such as azabicyclo[1.1.0]butanes, serves as a powerful driving force in organic synthesis. nih.govbris.ac.uk This principle is harnessed in multicomponent reactions for the modular synthesis of highly substituted azetidines. nih.govnih.gov A notable example involves a sequence initiated by a rsc.orgorganic-chemistry.org-Brook rearrangement, an anion relay driven by the strain-release of the bicyclic system. nih.govbris.ac.uk

In this process, the highly strained azabicyclo[1.1.0]butyl-lithium is treated sequentially with electrophilic coupling partners. nih.govnih.gov The reaction's rapidity, confirmed by in-situ infrared spectroscopy, demonstrates that the ring-opening of the azabicyclo[1.1.0]butane is a near-barrierless process that drives the equilibrium of the Brook rearrangement. nih.gov This strategy allows for the variation of three different electrophiles, providing a diverse library of functionalized azetidines from a common precursor. nih.gov

| Reaction Type | Catalyst/Promoter | Key Intermediate | Driving Force | Outcome |

| Intramolecular C-H Amination | Palladium(II) | Alkyl–Pd(IV) species | Reductive Elimination | Formation of azetidine ring |

| Electrocatalytic Hydroamination | Cobalt/Electricity | Carbocationic intermediate | Intramolecular C-N bond formation | Synthesis of azetidines from allylic sulfonamides acs.org |

| Multicomponent Synthesis | Azabicyclo[1.1.0]butyl-lithium | Anionic relay species | Strain-release of bicyclic system | Modular synthesis of diverse, functionalized azetidines nih.govnih.gov |

Reactivity and Stability of Azetidine Ring

The reactivity of the azetidine ring is dominated by its considerable ring strain (approx. 25.4 kcal mol⁻¹), which makes it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org While more stable than the highly reactive aziridines, azetidines are more prone to cleavage than their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.org

Ring Cleavage Reactions of Azetidines

The inherent strain in the four-membered ring is the primary driver for its cleavage. nih.govacs.org This property can lead to chemical stability issues, particularly in acidic environments, but also provides unique opportunities for synthetic transformations. nih.gov

Azetidines can undergo ring-opening decomposition in the presence of acid. nih.govacs.org The mechanism is initiated by the protonation of the azetidine ring nitrogen. This activation facilitates the nucleophilic attack and subsequent cleavage of a C-N bond. rsc.org The rate of this decomposition is highly sensitive to pH, with more rapid cleavage occurring at lower pH values. nih.gov The basicity (pKₐ) of the azetidine nitrogen is a key determinant of its stability; electron-withdrawing groups on the nitrogen can lower its pKₐ, thereby increasing its stability in acidic media by disfavoring the initial protonation step. nih.gov

Hydrochloric acid (HCl), as a strong acid, readily promotes the acid-catalyzed ring-opening of azetidines as described above. The chloride ion can then act as the nucleophile, resulting in the formation of γ-chloroamines.

The combination of hydrogen peroxide (H₂O₂) and HCl creates a highly reactive oxidizing and chlorinating environment. researchgate.net This system is known to generate chlorine (Cl₂) and potentially hypochlorous acid (HOCl). echemi.comquora.com While specific studies on the reaction of this compound with this system are not detailed, the azetidine ring, particularly the nitrogen atom, would be susceptible to oxidation. The reaction could lead to complex outcomes, including oxidation of the nitrogen, ring cleavage, and chlorination of the resulting fragments. The one-pot oxidation-chlorination of secondary alcohols to α,α'-dichloro ketones using the H₂O₂/HCl system highlights its potent reactivity. researchgate.net

Photochemical Rearrangements of Azetidine Ketones

Photochemistry offers unique pathways for the synthesis and transformation of azetidine structures. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct photochemical route to functionalized azetidines. nih.gov Visible light-enabled versions of this reaction have been developed, using a photocatalyst to activate an alkene to its triplet state, which then undergoes cycloaddition with an imine. nih.gov

Furthermore, the "aza-Yang" cyclization, a modified Norrish-Yang reaction, is a key photochemical transformation for synthesizing azetidinols from phenacyl amines. ku.educhemrxiv.org In this reaction, irradiation of a protonated phenacyl amine leads to the formation of an azetidinol (B8437883) as a single diastereomer. ku.edu The protonation of the amine is crucial to prevent a rapid electron transfer process that otherwise leads to elimination instead of the desired cyclization. chemrxiv.org

| Reaction | Conditions | Reactant Type | Product | Key Mechanistic Feature |

| Acid-Catalyzed Ring Opening | Low pH (e.g., HCl) | N-Substituted Azetidines | γ-substituted amines | Protonation of azetidine nitrogen activates the ring for nucleophilic attack rsc.orgnih.gov |

| Aza Paternò-Büchi | Visible light, Photocatalyst | Imines and Alkenes | Functionalized Azetidines | Triplet energy transfer from catalyst to alkene, followed by [2+2] cycloaddition nih.gov |

| Aza-Yang Cyclization | UV light, Acid | Phenacyl Amines | Azetidinols | Intramolecular cyclization of protonated amine to prevent elimination ku.educhemrxiv.org |

Radical Reactivity of Azetidine Systems

Generation of Benzylic Tertiary Azetidine Radicals

The generation of radicals at the 3-position of an azetidine ring presents a synthetic challenge, as it must compete with radical formation at the 2-position, which is stabilized by the adjacent nitrogen atom's lone pair researchgate.netacs.org. Despite this, effective methods have been developed, particularly for creating tertiary benzylic radicals, which are valuable intermediates for carbon-carbon bond formation.

One successful strategy involves the use of 3-aryl-3-carboxylic acid azetidines as radical precursors researchgate.netacs.org. Through visible light photoredox catalysis, these compounds can undergo decarboxylation to reliably generate the desired tertiary benzylic radical at the C3 position. This method provides a mild and efficient pathway to these highly reactive intermediates researchgate.netacs.org.

Conversely, attempts to generate similar benzylic radicals through other radical-mediated pathways have highlighted the delicate balance of radical stability and reactivity. For instance, a proposed synthesis of a C3-phenyl-azetidine via a radical cyclization pathway was unsuccessful. It was theorized that the benzylic radical intermediate, in this case, was overly stabilized, which prevented the subsequent desired cyclization from occurring nih.gov. This finding underscores that while benzylic stabilization is key to forming the radical, excessive stabilization can be detrimental to subsequent reaction steps.

Conjugate Addition (Giese) Reactions

Once generated, benzylic tertiary azetidine radicals can participate in conjugate addition reactions, famously known as the Giese reaction, with electron-deficient alkenes researchgate.netacs.orgchem-station.com. This reaction is a powerful tool for C-C bond formation, allowing for the alkylation of the azetidine C3-position. The tertiary benzylic radicals generated from 3-aryl-3-carboxylic acid precursors have been shown to add effectively to various activated alkenes researchgate.netacs.org.

Computational studies have revealed important differences between the Giese reactions of strained and unstrained benzylic radicals. For typical, unstrained benzylic radicals, the conjugate addition to acrylates is often reversible, which can lead to low product yields and a prevalence of radical dimerization researchgate.netacs.org. However, the introduction of the azetidine ring significantly alters this reactivity profile.

In a demonstration of asymmetric synthesis, prochiral α-amino radicals derived from an N-pyridyl azetidine have been successfully employed in enantioselective Giese additions, showcasing the potential for stereocontrol in these systems acs.org.

Influence of Ring Strain on Radical Stability and Reactivity

Computational and experimental studies indicate that benzylic radicals situated on a strained four-membered ring, such as azetidine, are less stable compared to their unstrained counterparts researchgate.netacs.org. This reduced stability is accompanied by greater π-delocalization. This combination of factors has a beneficial impact on the outcome of Giese reactions; the increased reactivity and altered electronic structure lead to a decrease in unproductive radical dimerization and a corresponding increase in the yield of the desired conjugate addition product researchgate.netacs.org.

For the closely related oxetane (B1205548) ring system, it has been suggested that the Giese addition becomes irreversible. This is attributed to the effects of ring strain and Bent's rule, which describes how the hybridization of orbitals changes with geometry researchgate.net. This principle likely extends to azetidine systems, helping to explain why the strained ring promotes efficient forward reaction. The concept of using strain as a driving force is further exemplified in radical strain-release (RSR) reactions, where highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) react with radical intermediates to afford functionalized azetidines chemrxiv.orgchemrxiv.orgunipd.it.

Computational and Theoretical Chemistry Studies of Azetidine Sulfonyl Compounds

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful approach for elucidating the mechanisms of reactions involving azetidine (B1206935) derivatives. These calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction outcomes.

Analysis of Transition States in Azetidine Synthesis

The synthesis of the azetidine ring, a strained four-membered heterocycle, involves surmounting a significant energetic barrier. Computational studies have been instrumental in characterizing the transition states of various synthetic routes to azetidines. For instance, in the context of photocatalyzed reactions to form azetidines, computational models have been developed to predict which combinations of alkenes and oximes will successfully react. sciencedaily.com These models often rely on the analysis of frontier molecular orbital energies to forecast reactivity. sciencedaily.com

While specific transition state analyses for the direct synthesis of 3-(Isobutylsulfonyl)azetidine are not extensively detailed in the available literature, general principles from related systems can be inferred. For example, in the synthesis of azetidines from ketone-derived sulfonylimines, computational studies have revealed that the reaction mechanism can be tuned to favor the initial formation of the C-N bond, a crucial step in building the azetidine scaffold. nih.gov

Energetic Profiles of Ring-Forming and Ring-Opening Reactions

The inherent ring strain of azetidines governs their reactivity, particularly in ring-opening reactions. Computational studies provide detailed energetic profiles of these transformations, offering insights into their feasibility and regioselectivity. For instance, the ring-opening of azetidinium ions by nucleophiles has been studied using DFT calculations to understand the parameters that control the regioselectivity of the attack.

In the context of azetidine sulfonyl compounds, kinetic studies on the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides have been complemented by computational analysis. These studies revealed a slightly higher activation energy for the deFS of an azetidine reagent compared to its oxetane (B1205548) counterpart, with a calculated difference of 2.4 kcal/mol. nih.gov This suggests a similar but subtly different reactivity profile for these strained ring systems.

| Reaction | Reactant | Product | Activation Energy (kcal/mol) | Reference |

| Defluorosulfonylation | Azetidine Sulfonyl Fluoride (B91410) | Azetidine Carbocation | ~2.4 (relative to oxetane) | nih.gov |

| Thiolate Ring Opening | Oxadiazole Substituted Azetidine | Ring-Opened Product | 32.41 | nih.gov |

| Thiolate Ring Opening | Imidazole Substituted Azetidine | Ring-Opened Product | 27.72 | nih.gov |

This table presents calculated activation energies for ring-opening reactions of substituted azetidines.

Reactivity Predictions for Substrate Combinations

A significant advantage of computational chemistry is its ability to predict the reactivity of various substrate combinations, thereby guiding synthetic efforts. By calculating properties such as frontier orbital energies and electrostatic potentials, researchers can prescreen potential reactants and reaction conditions. sciencedaily.com

Conformational Analysis and Strain Energy Calculations

The three-dimensional structure and inherent strain of the azetidine ring are critical determinants of its chemical and physical properties. Computational methods are extensively used to explore the conformational landscape and quantify the strain energy of these four-membered heterocycles.

Influence of Substituents on Azetidine Ring Conformation

The conformation of the azetidine ring is not planar but rather puckered. The degree of this puckering can be significantly influenced by the nature and position of substituents on the ring. For instance, electron diffraction studies have shown that the parent azetidine ring has a dihedral angle of 37°. researchgate.netrsc.org

Computational studies on fluorinated azetidine derivatives have demonstrated that substituents can have a dramatic impact on the ring's conformation. researchgate.net The introduction of a fluorine atom can lead to a preference for a specific puckered conformation due to electrostatic interactions, such as a C-F···N+ charge-dipole interaction. researchgate.net While specific computational data on the conformational preferences of this compound is scarce, it is expected that the bulky and electron-withdrawing sulfonyl group at the 3-position would significantly influence the ring's pucker and the orientation of the isobutyl group.

| Compound | Dihedral Angle (°) | Method | Reference |

| Azetidine | 37 | Gas-phase electron diffraction | researchgate.netrsc.org |

| Fluorinated Azetidine Cation | Pseudo-axial C-F | Quantum-chemical calculations | researchgate.net |

This table highlights the influence of substituents on the conformation of the azetidine ring.

Quantification of Ring Strain and its Impact on Reactivity

Azetidines possess a considerable amount of ring strain, estimated to be around 25.2 kcal/mol. acs.org This strain energy is a key driver of their reactivity, particularly in ring-opening reactions. acs.org The introduction of substituents can further modulate this strain. For example, the presence of certain groups on the azetidine ring can enhance its energetic properties, a concept explored in the design of energetic materials. nih.gov

Computational calculations, such as DFT, can be employed to quantify the strain energy of substituted azetidines. This information is crucial for understanding and predicting their stability and propensity to undergo ring-opening transformations. For instance, DFT-based calculations have been used to compare the reactivity of oxadiazole and imidazole substituted azetidines towards thiolate attack, with the calculated transition state energies providing a rationale for the observed differences in reactivity. nih.gov

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine | 26.7 |

| Azetidine | 25.2 |

| Pyrrolidine (B122466) | 5.8 |

| Piperidine | 0 |

This table compares the ring strain energies of common saturated nitrogen heterocycles.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

Prediction of Reactivity in Photoinduced Azetidine Formation

The formation of azetidine rings can be achieved through photochemical reactions, a prominent example being the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. nih.govwikipedia.org FMO theory is instrumental in predicting the success of these reactions.

Computational studies have revealed that the efficiency of visible-light-mediated aza Paternò–Büchi reactions is heavily dependent on the matching of the frontier molecular orbital energies of the reacting partners. researchgate.net For a reaction to proceed efficiently, the energy gap between the HOMO of one reactant and the LUMO of the other must be sufficiently small to allow for favorable interaction upon photoexcitation.

Density Functional Theory (DFT) computations have shown that matching the frontier orbital energies lowers the transition-state energy (ΔG‡), thereby promoting the desired [2+2] cycloaddition over competing side reactions like alkene dimerization. researchgate.net By calculating the HOMO and LUMO energy levels of various imines (or their precursors like oximes) and alkenes, researchers can pre-screen potential substrates to identify pairs that are likely to react successfully. This predictive power accelerates the discovery of new synthetic routes to complex azetidine derivatives.

| Reactant Pair | HOMO-LUMO Gap (Conceptual) | Predicted Reactivity |

|---|---|---|

| Alkene 1 + Imine A | Small | High (Favorable Cycloaddition) |

| Alkene 2 + Imine A | Large | Low (Dimerization may dominate) |

| Alkene 1 + Imine B | Large | Low (Unfavorable interaction) |

Advanced Computational Methods for Complex Azetidine Systems

Beyond FMO theory, more sophisticated computational methods are employed to build a detailed picture of the behavior of azetidine systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For azetidine sulfonyl compounds and related systems, DFT calculations provide critical data on molecular geometries, reaction energies, transition states, and electronic properties. nih.govresearchgate.netnih.govacs.orgresearchgate.net

Applications of DFT in Azetidine Chemistry:

Mechanism Elucidation: DFT has been used to map the potential energy surfaces of reactions, such as the modular synthesis of azetidines from reactive triplet imine intermediates, confirming the key role of substituents like sulfamoyl fluoride in directing the desired [2+2] reaction pathway. researchgate.net

Predicting Selectivity: In reactions involving radical intermediates, DFT can predict regioselectivity by analyzing the stability of different potential products or intermediates. acs.org

Understanding Electronic Structure: DFT calculations are used to determine the distribution of electron density and the nature of molecular orbitals, which helps in rationalizing the observed chemical and physical properties of azetidine derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com While specific MD simulations for this compound are not extensively documented in the literature, the technique is applicable and has been used for other azetidine-containing systems and small molecules. nih.govyoutube.comnih.gov

MD simulations can provide insights into:

Conformational Analysis: Understanding the preferred shapes and flexibility of the azetidine ring and its substituents.

Solvent Effects: Simulating how the molecule interacts with its environment, which can influence reactivity and stability.

Binding Interactions: In a medicinal chemistry context, MD can be used to simulate the interaction of an azetidine derivative with a biological target, like a protein.

The application of MD simulations offers a way to bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in real-world systems.

Computational Insights into Radical Chemistry of Azetidine Derivatives

The synthesis and reactivity of azetidines can involve radical intermediates. acs.org Computational chemistry provides essential tools for studying these highly reactive, open-shell species.

Spin Density Distribution and Delocalization Effects

When a radical is formed, it possesses an unpaired electron. The probability of finding this unpaired electron at any given point in the molecule is described by the spin density. The distribution of spin density is crucial as it often indicates the most reactive sites in the radical. acs.org

Computational analysis can precisely calculate and visualize the spin density distribution across a radical intermediate. Studies on nitrogen-containing heterocyclic radicals show that the unpaired electron density is often delocalized over several atoms, which contributes to the radical's stability. tandfonline.comresearchgate.net The extent of this delocalization and the specific atoms that bear the highest spin density can be quantified.

For example, in the formation of nitrogen-centered radicals, computational analysis has shown that the electron spin density is predominantly localized at the nitrogen position, which is consistent with experimental results showing reactions occurring selectively at that site. acs.org This delocalization can be influenced by substituents on the heterocyclic ring. Aromatic groups, for instance, can help stabilize a radical intermediate by delocalizing the spin density across the ring system.

| Atom/Group in a Hypothetical Azetidine Radical | Calculated Spin Density (Arbitrary Units) | Implication |

|---|---|---|

| Nitrogen Atom | 0.65 | High reactivity at N-center |

| Alpha-Carbon | 0.25 | Secondary reactive site |

| Sulfonyl Group | 0.05 | Minor delocalization, stabilizing effect |

| Other Ring Carbons | 0.05 | Low spin density |

This type of analysis is vital for understanding reaction mechanisms that proceed through radical pathways and for designing new synthetic strategies that harness the reactivity of these transient species.

Reversibility of Radical Addition Reactions

Computational studies have provided significant insights into the dynamics of radical addition reactions involving sulfonyl-activated systems, particularly concerning the reversibility of these processes. The addition of sulfonyl radicals to carbon-carbon multiple bonds is a fundamental reaction, and theoretical models have shown that these additions can be reversible. nih.gov The stability of the resulting adduct radical plays a crucial role in determining the position of the equilibrium. nih.gov

In the context of azetidine sulfonyl compounds and related strained systems, computational analyses have revealed that the strain inherent in the four-membered ring can render radical addition reactions irreversible. acs.org For instance, computational studies on Giese additions, a type of radical conjugate addition, indicated that while the addition of unstrained benzylic radicals to acrylates is often reversible, leading to low yields, the situation changes dramatically when the radical is part of a strained ring. acs.org Radicals on strained rings like oxetanes and azetidines are less stable and more π-delocalized. acs.org This inherent instability of the initial radical, driven by ring strain, pushes the equilibrium towards the formation of the Giese product, making the addition effectively irreversible. acs.org

The reversibility of sulfonyl radical addition is influenced by the stabilization of the resulting carbon-centered radical adduct. nih.gov In unstrained systems, the equilibrium may favor the starting materials if the adduct radical is not sufficiently stabilized. However, the energy landscape is significantly altered in strained azetidine systems. The relief of some degree of ring strain upon addition and the properties of the radical intermediate contribute to a thermodynamic driving force that disfavors the reverse reaction.

| System Type | Radical Stability | Reversibility of Giese Addition | Product Yield |

| Unstrained (e.g., Acyclic Benzylic) | More Stable | Reversible | Low |

| Strained (e.g., Azetidine-based) | Less Stable | Irreversible | High |

Application of Bent's Rule to Strained Ring Systems

Bent's rule provides a framework for understanding the relationship between orbital hybridization and the electronegativity of substituents, stating that atomic s-character tends to be concentrated in orbitals directed towards more electropositive groups. wikipedia.org This principle can be extended to explain the unique reactivity and geometry of strained ring systems like azetidines. acs.orgwikipedia.org The considerable ring strain in azetidines (approximately 25.4 kcal/mol) forces a deviation from ideal tetrahedral geometry and alters the hybridization of the ring atoms. rsc.org

Computational studies have invoked Bent's rule to explain the irreversibility of radical additions to systems containing strained rings such as oxetanes and, by extension, azetidines. acs.org In a strained four-membered ring, the carbon atoms of the ring have orbitals with increased p-character directed towards the other ring atoms to accommodate the small bond angles. Consequently, the exocyclic orbitals have increased s-character.

| Feature | Unstrained System (e.g., Isopropyl) | Strained System (e.g., Azetidinyl) | Implication based on Bent's Rule |

| C-C-C Bond Angle | ~109.5° | ~90° | Increased ring strain in azetidine. |

| Hybridization (Endocyclic) | ~sp³ | Increased p-character | To accommodate smaller bond angles. |

| Hybridization (Exocyclic) | ~sp³ | Increased s-character | To compensate for endocyclic hybridization. |

| Radical Intermediate Stability | Relatively stable | Less stable | Drives the radical addition reaction forward, making it irreversible. |

Applications of Azetidine Sulfonyl Derivatives As Building Blocks in Organic Synthesis

Versatile Scaffolds for Complex Molecular Architecture

The rigid framework of the azetidine (B1206935) ring makes it an attractive scaffold for the construction of complex molecular architectures. researchgate.net This structural rigidity can be beneficial in drug design by reducing the entropic penalty of binding to a biological target. researchgate.net

Synthesis of Advanced Materials and Catalysts

While direct applications of 3-(Isobutylsulfonyl)azetidine in the synthesis of advanced materials and catalysts are not extensively documented, the broader class of azetidine derivatives has been employed as ligands in transition-metal-catalyzed reactions and as chiral auxiliaries in asymmetric synthesis. researchgate.net The isobutylsulfonyl group can influence the steric and electronic properties of the azetidine ring, potentially leading to novel catalytic activities.

Preparation of Functionalized Azetidines with Diverse Substitution Patterns

The synthesis of functionalized azetidines is a topic of ongoing research, with various methods being developed to introduce diverse substitution patterns. arkat-usa.org The presence of the isobutylsulfonyl group at the 3-position of the azetidine ring offers a handle for further chemical modifications. Synthetic routes to 3-functionalized azetidines often involve the cyclization of 1,3-difunctionalized compounds or the ring enlargement of aziridines. arkat-usa.org A general approach to N-sulfonylazetidine building blocks involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov

Table 1: Synthetic Methods for Functionalized Azetidines

| Method | Description | Reference |

|---|---|---|

| Intramolecular Aminolysis | La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. | nih.gov |

| Aza-Michael Addition | Reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. | nih.govmdpi.com |

| Ring Contraction | One-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. | nih.gov |

Emergence as Design Elements in Medicinal Chemistry

The azetidine motif is increasingly incorporated into drug candidates to improve their pharmacological profiles. chemrxiv.orgeurekalert.org Properties such as improved metabolic stability, solubility, and structural rigidity have been attributed to the introduction of the azetidine ring. researchgate.net

Incorporation into Novel Pharmacophore Motifs

The unique three-dimensional structure of azetidines makes them valuable for creating novel pharmacophore motifs. The isobutylsulfonyl group in this compound can participate in hydrogen bonding and other non-covalent interactions, which is a crucial aspect of drug-receptor binding. The development of synthetic methods to access a variety of substituted azetidines is expanding the toolkit for medicinal chemists. eurekalert.org

Development of Bioactive Azetidine Derivatives

Table 2: Bioactive Azetidine Derivatives

| Derivative Class | Biological Target/Activity | Reference |

|---|---|---|

| Azetidin-2-ylacetic acid derivatives | GAT-1 inhibitors | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 inhibitor | nih.gov |

| 3-Aryl-3-oxypropylamine based azetidines | Triple reuptake inhibitors | nih.gov |

| Various azetidine derivatives | Anticancer, antibacterial, anti-inflammatory, antiviral activities | nih.govjmchemsci.com |

Azetidine Carboxylic Acids as Important Scaffolds for Peptides

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has been incorporated into peptides to study its influence on their secondary structure. nih.govumich.edu The introduction of an azetidine ring can perturb the normal peptide secondary structure. nih.gov While this compound is not a carboxylic acid itself, it can be a precursor to or a component of more complex structures that mimic amino acids or are incorporated into peptide-like molecules. The synthesis of non-natural azetidine-based amino acids is an active area of research for their potential to create novel peptide structures and functions. chemrxiv.org The 3-aminoazetidine subunit has been shown to be a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov

As Linker Motifs and for Pendant Group Conjugation

Azetidine sulfonyl derivatives, particularly azetidine sulfonyl fluorides (ASFs), have emerged as versatile building blocks in organic synthesis, serving as innovative linker motifs and platforms for pendant group conjugation. nih.govacs.org Their utility stems from a unique reactivity pathway known as defluorosulfonylation (deFS), where the small-ring sulfonyl fluorides are activated under mild thermal conditions to generate reactive carbocation intermediates that can couple with a wide array of nucleophiles. nih.govchemrxiv.orgresearchgate.net This reactivity provides a powerful tool for integrating the desirable three-dimensional, polar, and sp³-rich azetidine scaffold into larger molecular architectures. researchgate.netdigitellinc.com

The application of ASFs as linkers is particularly notable in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that require a linker to connect a warhead (targeting a protein of interest) to an E3 ligase recruiter. The physicochemical properties and conformation of this linker are critical to the efficacy of the PROTAC. nih.gov Azetidine derivatives introduced via ASF chemistry offer distinct conformational properties compared to traditional amide, ether, or amine linkers, potentially providing advantageous solubility and spatial arrangements of the binding elements. nih.gov

Research has demonstrated that ASFs can undergo productive deFS reactions with E3 ligase recruiters like pomalidomide (B1683931) and its derivatives. nih.govacs.org These reactions create new degrader motifs and potential PROTAC linkers. chemrxiv.org For instance, reacting functionalized ASFs with pomalidomide, a notoriously challenging nucleophile due to its electron-poor nature and low solubility, can be achieved in excellent yields under optimized conditions (e.g., 0.05 M in acetonitrile (B52724) at 80 °C). nih.gov This approach not only forges the linker but also incorporates the beneficial properties of the azetidine ring into the final construct.

Furthermore, the azetidine nitrogen provides an additional vector for growth and further derivatization, allowing for the attachment of various pendant groups suitable for common conjugation reactions. nih.govnih.gov The ability to functionalize the azetidine ring at multiple positions makes these derivatives highly modular for creating diverse chemical structures. digitellinc.com

Below is a table summarizing the application of Azetidine Sulfonyl Fluorides (ASFs) in linker and conjugation chemistry.

| Application Area | Key Reagent | Reaction Type | Key Features | Resulting Structure |

| PROTAC Linkers | Azetidine Sulfonyl Fluorides (ASFs) | Defluorosulfonylation (deFS) | Mild thermal activation; couples with E3 ligase recruiters like pomalidomide. | New degrader motifs with unique conformational properties. nih.govchemrxiv.org |

| Pendant Group Conjugation | Functionalized ASFs | Defluorosulfonylation (deFS) | Versatile coupling with a broad range of nucleophiles. researchgate.net | Azetidine-containing molecules with points for further modification. nih.gov |

| Late-Stage Functionalization | Azetidine-3-amines | Nucleophilic substitution | Direct introduction of the azetidine motif onto complex molecules, including approved drugs. nih.gov | Azetidinylated pharmacologically active compounds. nih.gov |

Role in Targeted Synthesis of Specific Organic Compounds

Modular Assembly of 3-Azetidines and Spirocyclic Congeners

A significant strategy for the targeted synthesis of 3-azetidines and their spirocyclic analogs involves a modular assembly process utilizing organotitanium intermediates. nih.govnih.govresearchgate.net This approach is particularly effective for creating structures with all-carbon quaternary centers, which are valuable motifs in medicinal chemistry but are often challenging to synthesize. nih.govnih.gov

The core of this methodology is the generation of titanacyclobutanes from readily available ketones or alkenes. researchgate.netresearchgate.net In a key example, a ketone such as N-Boc-3-azetidinone is treated with Tebbe's reagent. researchgate.net This reaction proceeds through a sequence of carbonyl methylenation followed by alkene cyclometallation to form a titanacyclobutane intermediate. researchgate.net This organotitanium species is then halogenated, for instance with bromine, which cleaves the titanacycle to produce a functionalized alkyl dihalide. nih.govresearchgate.net The resulting dihalide is a versatile precursor that can be subsequently captured by an amine, such as benzylamine, under Finkelstein conditions to cyclize into the desired azetidine building block. researchgate.net This two-step, telescoped approach has proven to be scalable, yielding the product in good yields on a gram-scale. researchgate.net

This strategy's modularity allows for the synthesis of a variety of 3-azetidines and related spirocyclic systems, including azaspiro[3.n]alkanes. nih.gov These spirocyclic structures are increasingly used as bioisosteres for common fragments like piperazine, offering improved conformational rigidity and aqueous solubility. nih.gov The utility of this synthetic route has been demonstrated in the synthesis of a small-molecule anti-tuberculosis drug and in accessing carbon-13 isotopologs of diazaspiro[3.3]heptane fragments, which are difficult to prepare by other methods. nih.govresearchgate.net

The table below outlines the key steps in the modular assembly of 3-azetidines.

| Step | Reagents & Conditions | Intermediate/Product | Key Transformation | Reference |

| 1. Titanacyclobutane Formation | Ketone/Alkene + Tebbe's Reagent in THF | Titanacyclobutane | Carbonyl methylenation and alkene cyclometallation. | researchgate.net |

| 2. Halogenation | Titanacyclobutane + Halogen source (e.g., Br₂) | Functionalized Alkyl Dihalide | Cleavage of the organotitanium intermediate. | nih.govresearchgate.net |

| 3. Cyclization | Alkyl Dihalide + Amine (e.g., Benzylamine) | 3-Azetidine or Spirocyclic Congener | Intramolecular nucleophilic substitution to form the azetidine ring. | nih.govresearchgate.net |

Synthesis of Azetidine-Containing JAK Inhibitors

The azetidine scaffold is a key structural feature in the design of modern pharmaceuticals, including inhibitors of Janus kinase (JAK). google.comwipo.int The JAK family of enzymes plays a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune disorders, as well as cancer. google.comwipo.int The incorporation of the strained, four-membered azetidine ring into inhibitor structures can impart favorable properties such as increased conformational rigidity, improved solubility, and the ability to position substituents in specific vectors of chemical space. nih.gov

The synthesis of azetidine-containing JAK inhibitors often involves the coupling of a functionalized azetidine core with various heterocyclic systems. For example, patents describe cyclohexyl azetidine derivatives that modulate JAK activity. google.com The general synthetic routes involve building upon a central azetidine ring, which is often prepared in advance as a key building block.

A common synthetic strategy involves the preparation of a 3-substituted azetidine which is then elaborated. For instance, a protected azetidine derivative can be coupled with a pyrimidine (B1678525) or pyrrolopyrimidine core, common pharmacophores in kinase inhibitors. The nitrogen of the azetidine ring is often used as a point of attachment, while substituents at the 3-position of the azetidine ring are varied to optimize potency and selectivity against different JAK isoforms.

The synthesis can be modular, allowing for the exploration of a wide range of substituents. The azetidine building block itself can be prepared through various methods, including the intramolecular cyclization of amino alcohols or the aminolysis of epoxides. frontiersin.org Once the core azetidine structure is in hand, it can be deprotected and coupled to the requisite aromatic or heteroaromatic fragments through standard cross-coupling reactions or nucleophilic aromatic substitution. This modularity is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies to identify potent and selective JAK inhibitors.

Future Research Directions in 3 Isobutylsulfonyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Innovations in synthetic methodology are paramount for increasing the accessibility and utility of 3-(isobutylsulfonyl)azetidine. The development of more efficient, cost-effective, and environmentally benign synthetic strategies is a primary objective for future research.

| Precursor Strategy | Potential Starting Materials | Advantages | Research Challenges |

|---|---|---|---|

| Intramolecular Cyclization | 3-amino-1-propanol derivatives, 1,3-dihalopropanes | Well-established chemistry, predictable outcomes. | Often requires pre-functionalization, multiple steps. frontiersin.orgresearchgate.net |

| [2+2] Cycloadditions | Imines and alkenes | Atom-economical, direct formation of the four-membered ring. researchgate.net | Control of regioselectivity and stereoselectivity, limited substrate scope. researchgate.netnih.gov |

| Ring Expansion | Functionalized aziridines | Access to complex azetidines from readily available three-membered rings. | Requires highly specific substrates and catalysts. pageplace.de |

Modern catalytic methods offer powerful tools for constructing challenging molecular architectures under mild conditions. Photocatalysis, in particular, has emerged as a transformative technology in organic synthesis. researchgate.net Future work should focus on optimizing photocatalytic routes to this compound. This includes the development of novel photosensitizers that can efficiently mediate key bond-forming events, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition of an imine and an alkene). nih.govamazonaws.com Research into copper-based photoredox catalysis could also provide a more sustainable and cost-effective alternative to precious metal catalysts like iridium and ruthenium for radical-mediated cyclizations. nih.gov Optimization efforts would target improving reaction yields, reducing reaction times, and enhancing the regio- and stereoselectivity of the cyclization process.

| Catalytic Approach | Key Reaction Type | Potential Catalyst System | Primary Optimization Goal |

|---|---|---|---|

| Triplet Energy Transfer | Aza Paternò-Büchi Reaction | Iridium(III) complexes, organic sensitizers | Improving diastereoselectivity and expanding alkene scope. nih.govrsc.org |

| Photoredox Catalysis | Radical Cyclization | Copper(I) complexes, organic dyes | Lowering catalyst loading and enabling anti-Baldwin cyclization pathways. nih.gov |

| Strain-Release Photocatalysis | Radical Addition to ABBs | Organic photosensitizers | Controlling the functionalization of the azetidine ring post-opening. chemrxiv.orgchemrxiv.org |

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires a focus on safety, efficiency, and scalability. Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for the synthesis of strained heterocycles like azetidines. uniba.itnih.gov This technology enables precise control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic reactions and handling unstable intermediates. uniba.itmdpi.com Future research should aim to develop a continuous flow process for the synthesis of this compound. This would not only enhance the safety profile of the production process but also potentially improve yields and purity, facilitating a more streamlined and automated manufacturing workflow. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio in microreactors. uniba.it |

| Safety | Large volumes of hazardous reagents and intermediates present. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. nih.gov |

| Scalability | Often challenging, requiring process redesign for larger vessels. | Scalable by operating for longer durations ("scaling out") rather than increasing reactor size. mdpi.com |

| Process Control | Difficult to maintain homogeneity in large reactors. | Precise control over mixing, temperature, and residence time. uniba.it |

In-depth Mechanistic Studies of Under-Explored Reactions

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the reactivity of complex molecules. For this compound, several areas warrant deeper mechanistic investigation.

Radical chemistry provides a powerful platform for C-H functionalization and the formation of complex molecules. The application of radical processes to azetidine chemistry, particularly through strain-release mechanisms using precursors like 1-azabicyclo[1.1.0]butanes (ABBs), is a burgeoning field. chemrxiv.orgunipd.it Future research should involve detailed mechanistic studies of radical reactions involving the this compound scaffold or its precursors. Techniques such as electron paramagnetic resonance (EPR) spectroscopy, computational modeling (DFT calculations), and kinetic studies could be employed to identify key radical intermediates, map out reaction energy profiles, and understand the factors governing regioselectivity. nih.govresearchgate.net This knowledge would be instrumental in designing novel, selective radical-based transformations.

| Mechanistic Question | Investigative Technique | Potential Insight |

|---|---|---|

| What is the structure of the key radical intermediate? | EPR Spectroscopy, Computational Chemistry (DFT) | Confirmation of radical structure and spin density distribution. researchgate.net |

| What is the rate-determining step of the reaction? | Kinetic Isotope Effect (KIE) Studies, Reaction Progress Analysis | Identification of bottlenecks in the catalytic cycle for targeted optimization. |

| What factors control the regioselectivity of radical addition? | Systematic variation of substrates, Hammett analysis, DFT calculations | Understanding the interplay of steric and electronic effects to predict and control outcomes. researchgate.net |

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain facilitates ring-opening reactions that are less common in more stable five- or six-membered rings. rsc.orgrsc.org The presence of a bulky and electron-withdrawing isobutylsulfonyl group at the C3 position likely modulates both the ring strain and the electronic properties of the azetidine core. Future studies should focus on quantifying these effects. A combination of experimental techniques (e.g., calorimetry, kinetics of ring-opening reactions) and high-level computational chemistry could provide a detailed understanding of how the substituent influences the ground-state energy and the transition states of various reactions. researchgate.netacs.org This knowledge is critical for predicting the stability of this compound under different conditions and for designing selective transformations that either retain or strategically open the four-membered ring. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 rsc.org | Highly reactive, prone to facile ring-opening. rsc.org |

| Azetidine | 4 | 25.4 rsc.org | Significant strain-driven reactivity, but more stable than aziridine. rsc.orgrsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org | Relatively low strain, significantly less reactive towards ring-opening. rsc.org |

| Piperidine | 6 | ~0 | Essentially strain-free, ring is very stable. |

Expansion of Applications as Molecular Building Blocks

The unique structural and physicochemical properties of the azetidine ring, particularly when functionalized with a sulfonyl group as in this compound, position it as a valuable molecular building block for future chemical synthesis and drug discovery. Its strained four-membered ring offers a distinct three-dimensional geometry that is sought after in modern medicinal chemistry to explore novel chemical space.

Creation of New Chemical Motifs with Tailored Properties

The this compound scaffold is a versatile starting point for the creation of new chemical motifs with specifically tailored properties. The development of mild and effective synthetic strategies is in high demand to access new azetidine derivatives and molecular scaffolds. acs.org Researchers are exploring how modifications to the azetidine ring can lead to compounds with enhanced biological activity, improved solubility, and better metabolic stability. sciencedaily.com The incorporation of the azetidine heterocycle into drug-like small molecules has been demonstrated to increase conformational rigidity and improve solubility.

The sulfonyl group provides a key handle for chemical modification, while the azetidine nitrogen can be functionalized to introduce a wide array of substituents. This dual functionality allows for the systematic alteration of the molecule's properties. For instance, azetidine derivatives have been successfully synthesized as conformationally constrained analogs of gamma-aminobutyric acid (GABA) and beta-alanine to act as GABA-uptake inhibitors. nih.gov The synthesis of azetidine derivatives with lipophilic residues has led to compounds with high potency at specific transporters like GAT-1. nih.gov

Furthermore, azetidine sulfonyl fluorides (ASFs) have been developed as precursors that can be activated under mild thermal conditions to couple with a broad range of nucleophiles. acs.org This methodology facilitates the creation of new azetidine derivatives that may not have comparable carbonyl analogs, thereby providing new design elements for drug discovery programs. acs.org The metabolic robustness of azetidines, which are less prone to oxidation under physiological conditions compared to other heterocycles, makes them particularly attractive for developing safer medications with fewer side effects. sciencedaily.com

Table 1: Examples of Azetidine Derivatives and Their Studied Applications

| Azetidine Derivative Class | Functional Moiety | Target/Application | Key Finding |

|---|---|---|---|

| Azetidin-2-ylacetic acids | 4,4-diphenylbutenyl | GAT-1 Inhibitor | High potency with IC50 value of 2.83 μM. nih.gov |

| Azetidine-3-carboxylic acids | Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 Inhibitor | Potent GAT-3 inhibition with an IC50 value of 15.3 μM. nih.gov |

| (R)-azetidine-2-carboxamides | Various complex side chains | STAT3 Inhibitor | Sub-micromolar inhibitory potencies (IC50) of 0.34-0.55 μM. nih.gov |

| 3-hydroxy-3-(4-methoxyphenyl)azetidines | N-alkylated lipophilic groups | GAT-1/GAT-3 Inhibitors | Moderate affinity for both transporters. nih.gov |

Diversification of Chemical Space for Compound Libraries

The use of this compound and related scaffolds is a key strategy for diversifying the chemical space available for compound libraries used in high-throughput screening. Diversity-oriented synthesis (DOS) aims to access new molecular frameworks for probe and drug discovery. researchgate.net Azetidine-based scaffolds are particularly useful for generating lead-like molecules, including those targeted for the central nervous system (CNS). nih.govnih.gov

By functionalizing the dense azetidine ring system, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed. researchgate.netnih.govnih.gov This allows for the creation of large libraries of compounds with significant structural diversity, which is crucial for identifying novel hits in screening campaigns. nih.gov For example, a solid-phase synthesis approach has been described for producing a 1,976-membered library of spirocyclic azetidines. nih.govnih.gov

Azetidine-containing compounds often possess favorable physicochemical properties for drug development, such as lower molecular weight and lipophilicity, which can be tailored at the design stage. nih.gov The inclusion of these scaffolds in compound libraries helps populate them with molecules "pre-optimized" for specific requirements, such as blood-brain barrier penetration for CNS applications. nih.gov Despite sharing a common core motif, azetidine-based compounds can exhibit a high degree of structural diversity compared to existing drugs. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Future advancements in the chemistry of this compound will increasingly rely on sophisticated computational methods to guide and predict synthetic outcomes. These approaches promise to accelerate the discovery of new reactions and optimize synthetic routes, reducing the reliance on traditional trial-and-error experimentation. mit.edu

Development of Predictive Models for Reaction Outcomes

Computational modeling is emerging as a powerful tool to guide the synthesis of complex molecules like azetidines. drugdiscoveryonline.com The synthesis of azetidines has traditionally been challenging, but new methods, such as those driven by photocatalysis, are expanding the possibilities. mit.edudrugdiscoveryonline.com Computational models can be developed to predict which precursor compounds will successfully react to form azetidines under specific conditions. mit.edudrugdiscoveryonline.com

By calculating factors like the frontier orbital energies of reactants, these models can prescreen potential substrates and forecast whether a reaction will occur with a high enough yield. drugdiscoveryonline.com This predictive capability allows researchers to focus experimental efforts on the most promising chemical combinations. Recent studies have demonstrated the accuracy of such models, with most computational predictions being validated by experimental results. drugdiscoveryonline.com This approach has already expanded the known range of substrates for azetidine synthesis, making previously unthought-of structures accessible. drugdiscoveryonline.com For example, researchers have used these models to successfully synthesize azetidine derivatives of FDA-approved drugs. drugdiscoveryonline.com

Table 2: Comparison of Predicted vs. Experimental Outcomes in Azetidine Synthesis

| Alkene-Oxime Pairs Studied | Computational Prediction | Experimental Result | Reference |

|---|---|---|---|

| 27 | Predicted reactivity and yield based on frontier orbital energies and carbon atom availability. | 18 reactions were tested experimentally, with most predictions proving accurate. | drugdiscoveryonline.com |

| N/A | Prediction of anomaly detection in complex systems using models like Attention-Based Isolation Forest (ABIForest). | Enhanced anomaly detection by assigning attention weights to different paths in the model's tree structure. | mdpi.com |

Enhanced Computational Tools for Structure-Reactivity Relationships

Beyond predicting reaction outcomes, computational tools are crucial for developing a deeper understanding of structure-reactivity relationships in azetidine chemistry. Density Functional Theory (DFT) calculations, for example, can be used to rationalize the behavior of reactive intermediates. mdpi.com Such studies can explain peculiar behaviors, such as the configurational instability of lithiated azetidines, by modeling the dynamics at the nitrogen atom and the inversion at the carbon-lithium center. mdpi.com

These computational investigations provide insights that are difficult to obtain through experimental means alone. For example, DFT calculations have suggested the presence of specific η³-coordinated species for diastereomeric lithiated azetidines, helping to explain observed stereoselectivity. mdpi.com By correlating calculated values from quantum chemical methods with experimental data, researchers can validate their mechanistic interpretations. researchgate.net These enhanced tools can be applied to study cycloaddition reactions, rearrangements, and structural analyses involving the this compound core, ultimately enabling more precise control over synthetic transformations. researchgate.net

Q & A

Q. How can researchers design efficient synthetic routes for 3-(Isobutylsulfonyl)azetidine?

To design efficient synthetic pathways, begin with factorial design principles to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading . Computational tools like COMSOL Multiphysics can simulate reaction kinetics and thermodynamics to predict optimal conditions before physical experimentation, reducing resource consumption . Safety protocols must be integrated, such as using inert atmospheres to mitigate risks of sulfonyl group reactivity (e.g., explosion hazards) . Post-synthesis, validate routes using techniques like NMR and mass spectrometry to confirm purity and structural fidelity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

- Storage : Maintain in a dry, ventilated environment at controlled temperatures (e.g., 2–8°C) to prevent decomposition .

- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods to avoid inhalation or skin contact, as sulfonyl derivatives can cause severe irritation .

- Emergency response : Immediate decontamination with water for skin exposure and medical consultation for ingestion .

Q. What experimental methods are recommended for characterizing the physicochemical properties of this compound?

- Solubility : Use HPLC or UV-Vis spectroscopy to quantify solubility in polar (e.g., DMSO) and nonpolar solvents .

- Stability : Conduct accelerated stability studies under varying pH and temperature conditions, monitored via TGA and DSC .

- Reactivity : Employ DFT calculations to predict electrophilic/nucleophilic sites, supplemented by experimental validation via nucleophilic substitution assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use molecular dynamics (MD) simulations to model solvent interactions and predict spectral shifts . Compare simulated spectra (via Gaussian or ORCA software) with experimental data to identify dominant conformers. If contradictions persist, cross-validate with X-ray crystallography to resolve structural ambiguities .

Q. What factorial design strategies optimize reaction conditions for this compound synthesis?

Apply a full factorial design to test variables like:

- Factors : Catalyst type (e.g., Pd/C vs. Raney Ni), solvent (THF vs. DMF), and reaction time.

- Responses : Yield, purity, and reaction rate.

Statistical tools (ANOVA) can identify significant interactions (e.g., solvent-catalyst synergy) and derive predictive models for scaling up . For example, a 2^3 design may reveal that DMF increases yield by 15% when paired with Pd/C at 80°C .

Q. How can AI-driven platforms enhance predictive modeling of this compound’s biological activity?

AI tools like COMSOL Multiphysics integrate QSAR models to predict binding affinities for targets such as enzymes or receptors. Train models on datasets of sulfonyl-containing analogs to identify structure-activity relationships (SARs). For instance, AI can prioritize substituents at the azetidine ring that enhance metabolic stability . Autonomous laboratories further enable real-time optimization of reaction parameters (e.g., pH, stoichiometry) based on predictive feedback .

Q. What methodologies address data inconsistencies in mechanistic studies of this compound’s reactivity?

Contradictory kinetic data (e.g., unexpected rate laws) may indicate competing reaction pathways. Combine experimental techniques (stopped-flow spectroscopy for transient intermediates) with theoretical approaches (DFT for transition-state analysis) . For example, if a proposed SN2 mechanism conflicts with observed first-order kinetics, MD simulations can reveal hidden solvent-assisted pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.